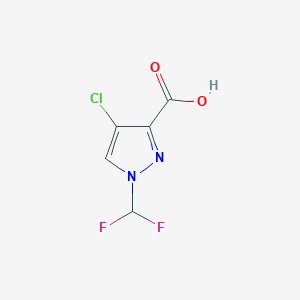

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHLWLUPTLVMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Synthetic Challenges

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. The unique combination of a pyrazole core, a difluoromethyl group at the N1 position, a chloro-substituent at the C4 position, and a carboxylic acid at the C3 position makes it a valuable synthon for the development of novel bioactive molecules. Pyrazole carboxylic acids, particularly those with fluorinated substituents, are key components in a class of highly effective fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.[1]

The synthesis of this specific isomer, however, presents several non-trivial challenges that demand a carefully planned and executed strategy. The core challenges include:

-

Regiocontrolled Construction: Building the pyrazole ring to ensure the carboxylic acid is at the C3 position.

-

N1-Difluoromethylation: The introduction of the -CHF₂ group onto the specific nitrogen atom of the pyrazole ring, often a difficult transformation prone to isomerism.

-

Selective C4-Chlorination: Halogenating the electron-rich pyrazole ring exclusively at the desired C4 position without side reactions.

This guide provides an in-depth, field-proven approach to the synthesis of this compound, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our strategy hinges on building the core pyrazole structure first, followed by sequential functionalization. This approach allows for purification and characterization at each stage, ensuring the integrity of the final product.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Pyrazole Core Intermediate

The foundation of this synthesis is the robust preparation of the ethyl 1H-pyrazole-3-carboxylate intermediate. While several methods exist for pyrazole synthesis, a common and reliable route involves the condensation of a β-dicarbonyl equivalent with hydrazine.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol utilizes the reaction of diethyl oxalate and an acetone enolate, followed by cyclization with hydrazine hydrate.

Workflow Diagram:

Caption: Workflow for Ethyl 1H-pyrazole-3-carboxylate synthesis.

Step-by-Step Methodology:

-

Condensation: To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, a mixture of diethyl oxalate (1.0 eq) and dry acetone (1.0 eq) is added dropwise at 0-5°C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Cyclization: The resulting suspension is cooled again to 0-5°C, and hydrazine hydrate (1.0 eq) is added slowly. The mixture is then heated to reflux for 4-6 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl to pH ~5. The precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 1H-pyrazole-3-carboxylate. The crude product can be recrystallized from an ethanol/water mixture.

Expertise & Experience: The choice of sodium ethoxide as the base is critical for driving the Claisen condensation to completion. Maintaining low temperatures during the initial addition prevents undesired side reactions of acetone. The final acidic work-up is not just for neutralization; it ensures the pyrazole ring is fully formed and protonated for precipitation.

Part 2: N1-Difluoromethylation - The Key Transformation

Introducing the difluoromethyl group at the N1 position is the most challenging step of this synthesis. The reaction must overcome the challenge of regioselectivity, as alkylation can occur at either N1 or N2. The use of a strong base to form the pyrazole anion, followed by reaction with a suitable difluoromethyl source, is the most common strategy.

Protocol 2: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

This protocol employs sodium hydride to deprotonate the pyrazole followed by reaction with chlorodifluoromethane (Freon-22).

CAUTION: This reaction involves a gaseous reagent and a highly reactive base (NaH). It must be performed in a well-ventilated fume hood with appropriate safety measures and equipment for handling gases.

Step-by-Step Methodology:

-

Anion Formation: A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). The suspension is cooled to 0°C.

-

Deprotonation: A solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF is added dropwise, ensuring the temperature does not exceed 5°C. The mixture is stirred at this temperature for 1 hour after the addition is complete.

-

Difluoromethylation: Chlorodifluoromethane (CHF₂Cl) gas is bubbled through the solution at a steady rate for 2-4 hours while maintaining the temperature at 0°C. Reaction progress is monitored by TLC or GC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired N1-isomer from the N2-isomer and unreacted starting material.

Trustworthiness: The separation of N1 and N2 isomers is critical. Their distinct polarity allows for effective separation via silica gel chromatography. The identity of the correct isomer must be confirmed unequivocally by 2D NMR spectroscopy (NOESY), where a correlation between the N-CHF₂ protons and the C5-H proton will confirm the N1 substitution.

Part 3: Regioselective C4-Chlorination

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an excellent choice for this transformation as it is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine under relatively mild conditions.

Protocol 3: Synthesis of Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Step-by-Step Methodology:

-

Reaction Setup: Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Chlorination: N-Chlorosuccinimide (NCS, 1.1 eq) is added portion-wise to the solution at room temperature.

-

Reaction Monitoring: The mixture is stirred at room temperature or gently heated (40-50°C) to drive the reaction to completion. Progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is typically of high purity but can be further purified by recrystallization or a short silica plug if necessary.

| Parameter | Condition | Rationale |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild, selective, and easy to handle compared to Cl₂ gas or SO₂Cl₂. |

| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves both substrate and reagent. |

| Stoichiometry | 1.1 equivalents of NCS | A slight excess ensures complete conversion of the starting material. |

| Temperature | 25-50°C | Provides sufficient energy for the reaction without promoting side reactions. |

Part 4: Final Hydrolysis to the Target Acid

The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Protocol 4: Synthesis of this compound

Step-by-Step Methodology:

-

Saponification: Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v). Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) is added.

-

Reaction: The mixture is stirred vigorously at room temperature for 2-6 hours until TLC analysis shows complete consumption of the starting ester.

-

Acidification: The THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of 1M HCl.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product, this compound.

Authoritative Grounding: The hydrolysis of esters to carboxylic acids is a fundamental and well-documented transformation in organic synthesis.[2] The use of a mixed solvent system (THF/water) ensures the solubility of the relatively nonpolar ester starting material in the aqueous base, facilitating a smooth and complete reaction.

Overall Synthesis Workflow

The complete, optimized pathway from the core intermediate to the final product is summarized below.

Caption: Forward synthesis of the target carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity at each key stage. The outlined strategy, beginning with a readily available pyrazole ester, followed by sequential N-difluoromethylation, C4-chlorination, and final ester hydrolysis, represents a logical and robust pathway to this valuable synthetic building block. Each protocol has been designed with an emphasis on procedural integrity, explaining the rationale behind the chosen conditions to empower researchers to adapt and troubleshoot as needed. This guide provides a comprehensive framework for the successful and efficient laboratory-scale production of the target molecule.

References

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

- Google Patents. (2014, August 7). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

European Patent Office. (2022, June 8). EP 4008715 A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Retrieved from [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018, February 11). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Agrochemicals

This guide provides a comprehensive technical overview of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a key building block in the development of modern agricultural fungicides. Intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document delves into the compound's physicochemical properties, synthesis methodologies, and its critical role in the creation of potent succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its metabolic stability and diverse biological activities.[1] Within this class of compounds, this compound has emerged as a crucial intermediate for the synthesis of a new generation of highly effective fungicides. These fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of pathogenic fungi.[2] The unique substitution pattern of this pyrazole derivative, particularly the presence of the difluoromethyl group, is critical for the biological activity of the final products.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₂N₂O₂ | [4] |

| Molecular Weight | 196.54 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 200–201°C (for the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [2] |

| Boiling Point (Predicted) | 297.4 ± 40.0 °C | [5] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 2.40 ± 0.25 | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound.[5]

Step 1: Dissolution

-

In a round-bottom flask, dissolve methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in tetrahydrofuran (THF).

Step 2: Saponification

-

Slowly add a solution of lithium hydroxide (LiOH) (2.2 eq) in a 1:1 mixture of water and methanol to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

Step 3: Work-up and Acidification

-

Remove the organic solvents under reduced pressure.

-

Dissolve the residue in water and acidify to a pH of approximately 2 with 2 M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

Step 4: Extraction and Purification

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Further purify the crude solid by trituration with pentane, followed by filtration and drying under vacuum to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is chosen as the base for saponification as it is a strong, non-nucleophilic base that effectively hydrolyzes the ester without significant side reactions.

-

Solvent System: The use of a THF/water/methanol solvent system ensures the solubility of both the ester starting material and the inorganic base, facilitating a homogenous reaction.

-

Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. Using a strong acid like HCl ensures complete protonation.

-

Purification: Trituration with a non-polar solvent like pentane is an effective method for removing non-polar impurities, resulting in a high-purity final product.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound via hydrolysis of its methyl ester.

Spectroscopic and Structural Characterization

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the compound. A reported mass spectrum shows a peak at m/z = 195.0 [M-H]⁻, corresponding to the deprotonated molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the related 4-chloro-1H-pyrazole-3-carboxylic acid, the proton spectrum in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 13.63 ppm and a singlet for the pyrazole ring proton at around 7.94 ppm.[6] For the title compound, one would also expect a characteristic triplet for the difluoromethyl proton (¹⁹F coupling).

-

¹³C NMR: The carbon spectrum would be expected to show distinct signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and a triplet for the difluoromethyl carbon due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.

-

Crystal Structure: The crystal structure of the related 4-chloro-1H-pyrazole has been determined and reveals a hydrogen-bonded trimeric assembly.[7] While the carboxylic acid derivative would have a different packing arrangement, this provides insight into the intermolecular interactions of the pyrazole core.

Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of SDHI fungicides.[2]

Mechanism of Action of SDHI Fungicides

SDHI fungicides disrupt the fungal respiratory process by targeting and inhibiting the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate in the citric acid cycle, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

Caption: A simplified diagram illustrating the mechanism of action of SDHI fungicides, which block the function of succinate dehydrogenase in the mitochondrial respiratory chain.

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of pyrazole-carboxamide derivatives is highly dependent on their molecular structure. The this compound scaffold provides a crucial foundation for potent activity.

-

The Pyrazole Ring: This heterocyclic core acts as a rigid template to correctly orient the other functional groups for optimal binding to the SDH enzyme.

-

The Difluoromethyl Group: This group is of particular importance. The fluorine atoms can engage in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of the SDH enzyme.[8] This enhances the binding affinity and overall potency of the fungicide.

-

The Carboxamide Linkage: The carboxylic acid is the reactive handle used to form an amide bond with various amine-containing fragments. This amide linkage is critical for the final molecule's interaction with the target enzyme.

Efficacy of Fungicides Derived from Related Pyrazole Carboxylic Acids

While specific data for fungicides derived directly from the title compound are proprietary, data for fungicides based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid highlight the potency of this chemical class. For example, novel pyrazole carboxamides have demonstrated high efficacy against a range of phytopathogenic fungi, with some compounds showing significantly lower EC₅₀ values than commercial standards like boscalid.[9][10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

This compound is a high-value intermediate with a critical role in the development of modern SDHI fungicides. Its unique structural features, particularly the difluoromethyl-substituted pyrazole core, are key to the high efficacy of the resulting agrochemicals. This guide has provided a detailed overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals working in the field of crop protection and chemical synthesis. Further research into the experimental properties of this compound and the biological activities of its derivatives will undoubtedly continue to drive innovation in the agrochemical industry.

References

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). ResearchGate. Retrieved from [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). National Institutes of Health. Retrieved from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. Retrieved from [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. Retrieved from [Link]

-

4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702. PubChem. Retrieved from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). National Institutes of Health. Retrieved from [Link]

-

1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). ACS Publications. Retrieved from [Link]

-

Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Bentham Science. Retrieved from [Link]

-

Design, synthesis, antifungal activity and molecular docking of novel pyrazole‐4‐carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. ResearchGate. Retrieved from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Retrieved from [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. Retrieved from [Link]

-

Abstract. bioRxiv. Retrieved from [Link]

Sources

- 1. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 4. This compound | 1310350-99-2 [sigmaaldrich.com]

- 5. This compound | 1310350-99-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1310350-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique structural features, particularly the difluoromethyl group at the N1 position of the pyrazole ring, impart desirable physicochemical properties to the resulting active ingredients. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and its pivotal role in the development of a new generation of fungicides. The focus is on the causality behind its synthetic pathways and its function as a precursor to potent inhibitors of fungal respiration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1310350-99-2 | - |

| Molecular Formula | C₅H₃ClF₂N₂O₂ | [1] |

| Molecular Weight | 196.54 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 200–201 °C (for the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [3] |

| Boiling Point | 297.4±40.0 °C (Predicted) | [2] |

| Density | 1.79±0.1 g/cm³ (Predicted) | [2] |

| pKa | 2.40±0.25 (Predicted) | [2] |

| Solubility | High solubility in water (for analogous compounds) | [4] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Step 1: Synthesis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (Precursor)

Step 2: Hydrolysis to this compound

The final step in the synthesis is a standard ester hydrolysis.

Experimental Protocol:

-

Dissolution: Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (540 mg, 2.6 mmol) is dissolved in tetrahydrofuran (18 mL).[2]

-

Hydrolysis: A mixture of aqueous and methanol (1:1, 12 mL) containing lithium hydroxide (135 mg, 5.6 mmol) is slowly added to the solution at room temperature.[2] The reaction is allowed to proceed for 1 hour.[2]

-

Work-up: The majority of the solvent is removed under reduced pressure.[2] The residue is then dissolved in water (10 mL) and acidified to a pH of approximately 2 with 2 M hydrochloric acid.[2]

-

Extraction and Purification: The aqueous solution is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[2]

-

Final Purification: The crude solid is ground with pentane (10 mL), collected by filtration, washed with pentane, and dried under reduced pressure to afford the final product as a white to off-white solid.[2] A yield of 95% has been reported for this step.[2]

Applications in Agrochemicals

This compound is a key intermediate in the synthesis of a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi.[3] The pyrazole carboxamide scaffold, derived from this acid, is a common feature in many commercially successful fungicides.[5]

Mechanism of Action and Biological Activity

The fungicidal activity of the derivatives of this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[6]

Succinate dehydrogenase is a crucial enzyme in cellular respiration, catalyzing the oxidation of succinate to fumarate. This reaction is coupled to the reduction of ubiquinone to ubiquinol, which is a key step in the production of ATP. By blocking the activity of this enzyme, the pyrazole carboxamide fungicides effectively shut down the energy production in fungal cells, leading to their death.

The binding site for these inhibitors is located within the succinate-ubiquinone oxidoreductase (SQR) region of the enzyme complex. Molecular docking studies have shown that the carboxamide moiety of these fungicides forms hydrogen bonds with key amino acid residues in the binding pocket, while the pyrazole ring and its substituents engage in hydrophobic and van der Waals interactions.[6]

While specific EC₅₀ values for derivatives of this compound are not widely published, related pyrazole carboxamides have demonstrated high efficacy. For instance, some novel derivatives have shown EC₅₀ values in the low mg/L range against fungi such as Sclerotinia sclerotiorum.[6]

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry: The mass spectrum of the compound shows a molecular ion peak corresponding to its molecular weight. A reported mass spectrum (ISP) shows m/z = 195.0 [M-H]⁻.[2]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a signal for the pyrazole ring proton, a triplet for the difluoromethyl proton (due to coupling with the two fluorine atoms), and a broad singlet for the carboxylic acid proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands. The characterization of similar pyrazole carboxylic acids by IR spectroscopy has been reported.[7]

Safety Information

This compound is classified as a hazardous substance.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

This compound is a vital synthon in the development of modern SDHI fungicides. Its synthesis, while involving multiple steps, provides access to a molecular scaffold that is highly effective at inhibiting a key enzyme in fungal respiration. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and more potent agrochemicals to address the ongoing challenges in global food security.

References

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

- Karplus, P. A., & B. S. J. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 961-963.

- Wang, B., Chen, W. T., Min, L. J., Han, L., Sun, N. B., & Liu, X. H. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.

-

PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

- Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.

-

PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]

- Google Patents. Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.

- Li, Y., et al. (2020).

- Wang, X., et al. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)

-

Agriculture and Environment Research Unit (AERU). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

- Li, Q., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(1), 356-368.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(8), 1434-1441.

Sources

- 1. This compound | 1310350-99-2 [chemicalbook.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002) [sitem.herts.ac.uk]

- 4. thieme.de [thieme.de]

- 5. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

structure elucidation of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a key heterocyclic building block in modern chemistry, particularly significant as a crucial intermediate in the synthesis of advanced fungicides and other agrochemicals.[1][2] Its specific substitution pattern—a chloro group at the 4-position, a difluoromethyl group on the pyrazole nitrogen, and a carboxylic acid at the 3-position—imparts unique chemical properties that are leveraged in the development of highly active compounds.[3] The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in synthesis, regulatory approval, and quality control.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule, grounded in the principles of modern analytical chemistry. As a senior application scientist, the narrative emphasizes not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating workflow from initial hypothesis to final confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition and molecular weight must be established. This foundational data provides the molecular formula, which acts as a fundamental constraint for all subsequent structural interpretations.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the exact mass of a molecule with high precision. This allows for the calculation of a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. An Electrospray Ionization (ESI) source in negative ion mode is particularly well-suited for this acidic compound, as it readily deprotonates to form a stable [M-H]⁻ ion.

Data Presentation: Predicted HRMS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₃ClF₂N₂O₂ | Derived from the known structure. |

| Monoisotopic Mass | 195.9827 | Calculated for ¹²C₅³H¹³⁵Cl¹⁹F₂¹⁴N₂¹⁶O₂. |

| Observed Ion (ESI-) | [M-H]⁻ | Carboxylic acids readily lose a proton. |

| Expected m/z | 194.9749 | Mass of the deprotonated molecule. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Source Parameters: Set the ESI source to negative ion mode. Optimize capillary voltage, desolvation gas flow, and temperature to achieve a stable signal for the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the instrument will provide a mass measurement accurate to within 5 ppm. A literature search confirms the expected mass spectrum shows an [M-H]⁻ ion at m/z = 195.0.[4]

Elemental Analysis

Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers an orthogonal validation by quantifying the mass percentages of carbon, hydrogen, and nitrogen. This cross-verification is a hallmark of a self-validating system, ensuring the proposed formula is consistent across different analytical principles.

Data Presentation: Elemental Composition

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 30.55 | (To be determined experimentally) |

| Hydrogen (H) | 1.54 | (To be determined experimentally) |

| Nitrogen (N) | 14.25 | (To be determined experimentally) |

| Chlorine (Cl) | 18.04 | (To be determined experimentally) |

Experimental Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

-

Instrumentation: Use an automated CHN elemental analyzer.

-

Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen.

-

Analysis: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response.

Spectroscopic Confirmation: Mapping the Molecular Architecture

With the molecular formula C₅H₃ClF₂N₂O₂ confirmed, the next phase is to determine the precise arrangement and connectivity of these atoms. This is achieved through a synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each nucleus.[7] For this specific molecule, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is required to map out the complete carbon-hydrogen-fluorine framework and confirm the substitution pattern on the pyrazole ring.

Overall NMR Workflow

Caption: Integrated NMR workflow for structure elucidation.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹³C, a proton-decoupled experiment is standard.

A. ¹H NMR Spectroscopy: Proton Identification

The ¹H NMR spectrum will reveal three distinct signals corresponding to the three different proton environments in the molecule.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~13.5 - 14.0 | Broad Singlet | 1H | COH | The acidic proton of a carboxylic acid is highly deshielded and often very broad. |

| 2 | ~8.4 - 8.6 | Singlet | 1H | Pyrazole C5-H | Aromatic proton on the pyrazole ring, deshielded by the heterocyclic system. |

| 3 | ~7.8 - 8.2 | Triplet (t) | 1H | CH F₂ | The proton on the difluoromethyl group is split into a triplet by the two adjacent fluorine atoms (¹JHF coupling). |

B. ¹⁹F NMR Spectroscopy: Fluorine Environment

¹⁹F NMR is essential to confirm the presence and nature of the difluoromethyl group.

Data Presentation: Predicted ¹⁹F NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | -90 to -130 | Doublet (d) | 2F | CHF₂ | The two fluorine atoms are chemically equivalent and are split into a doublet by the single adjacent proton (¹JHF coupling). |

C. ¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon atoms and provides information about their chemical nature (e.g., C=O, aromatic C, C-F).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~160 | C =O | Carboxylic acid carbonyl carbon, typically found in this region. |

| 2 | ~145 | C 3-COOH | Pyrazole carbon attached to the carboxylic acid. |

| 3 | ~135 | C 5-H | Pyrazole carbon bearing the single proton. |

| 4 | ~115 (triplet) | C HF₂ | The carbon of the difluoromethyl group is strongly coupled to the two fluorine atoms, appearing as a triplet (¹JCF coupling). |

| 5 | ~110 | C 4-Cl | Pyrazole carbon attached to the chlorine atom. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this molecule, it serves as a crucial confirmation of the carboxylic acid moiety, which exhibits highly characteristic absorption bands.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1400-1450 | Medium | C=N, C=C stretch | Pyrazole Ring |

| ~1100-1250 | Strong | C-F stretch | Difluoromethyl Group |

| ~750-850 | Medium-Strong | C-Cl stretch | Chloro-substituted Ring |

Trustworthiness: The presence of a very broad absorption band from 2500-3300 cm⁻¹ is the unmistakable signature of a hydrogen-bonded carboxylic acid O-H stretch.[9][10] This, combined with the strong carbonyl (C=O) peak around 1710 cm⁻¹, provides irrefutable evidence for the -COOH group.[11]

Fragmentation Analysis: Deconstructing the Molecule

Expertise & Experience: While HRMS gives the parent mass, low-resolution MS (often via GC-MS or LC-MS) provides information about the molecule's stability and fragmentation pathways. This data can be used to piece together the connectivity of the different functional groups, corroborating the structure proposed by NMR. The fragmentation of pyrazoles is known to be influenced by the nature and position of its substituents.[12][13]

Plausible Fragmentation Pathway

Caption: A simplified ESI+ fragmentation pathway for the target molecule.

Trustworthiness: A key validation point in the mass spectrum is the presence of the characteristic isotopic pattern for chlorine. The ratio of the [M]⁺˙ peak to the [M+2]⁺˙ peak should be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive confirmation of a single chlorine atom in the structure.

Synthesis and Final Confirmation

The is a process of converging evidence. Each analytical technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final assigned structure.

-

Elemental Analysis and HRMS collaboratively establish the exact molecular formula: C₅H₃ClF₂N₂O₂.

-

IR Spectroscopy unequivocally identifies the presence of the carboxylic acid functional group and other key bonds (C-F, C-Cl).

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy work in concert to build the atomic framework, confirming the 1,3,4-substitution pattern of the pyrazole ring and the precise locations of the difluoromethyl group, the chlorine atom, the carboxylic acid, and the remaining proton.

-

Mass Spectrometry Fragmentation patterns and isotopic distributions corroborate the proposed connectivity and elemental composition.

This rigorous, multi-faceted approach ensures that the structure is not merely suggested but is validated through orthogonal and self-consistent data, meeting the highest standards required for research, development, and commercial application.

References

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 . (2016). Zeitschrift für Kristallographie - New Crystal Structures.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia . (n.d.). Wikipedia.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . (2016). MDPI.

-

4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem . (n.d.). PubChem.

-

This compound | 1310350-99-2 - ChemicalBook . (n.d.). ChemicalBook.

-

Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem . (n.d.). BenchChem.

-

IR: carboxylic acids . (n.d.). University of Calgary.

-

Structure Elucidation . (n.d.). SlideShare.

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times . (2014). ResearchGate.

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . (2017). ResearchGate.

-

Structure Elucidation Challenges: How Can Advance - JEOL USA blog . (n.d.). JEOL USA.

-

Spectroscopy of Carboxylic Acids and Nitriles . (2024). Chemistry LibreTexts.

-

Spectroscopy of Carboxylic Acids and Nitriles . (2023). OpenStax.

-

HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF . (2022). European Patent Office.

-

Molecular Structure Characterisation and Structural Elucidation . (n.d.). Intertek.

-

Structure Elucidation in Chemistry . (n.d.). The Australian National University.

-

The C=O Bond, Part III: Carboxylic Acids . (2018). Spectroscopy Online.

-

Electron-impact induced fragmentations of pyrazoles . (1969). Journal of the Chemical Society B: Physical Organic.

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. data.epo.org [data.epo.org]

- 4. This compound | 1310350-99-2 [chemicalbook.com]

- 5. karary.edu.sd [karary.edu.sd]

- 6. Structure Elucidation in Chemistry - ANU [programsandcourses.anu.edu.au]

- 7. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Application in Modern Fungicides

Introduction: A Key Intermediate in Crop Protection

4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a specialized heterocyclic carboxylic acid, has emerged as a critical intermediate in the synthesis of a new generation of agricultural fungicides. Specifically, it forms the core structure of several highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. These advanced active ingredients are vital in managing a broad spectrum of fungal diseases in various crops, thereby contributing significantly to global food security. This guide will delve into the chemical and physical properties of this compound, detail its synthesis, and explore its application in the production of prominent fungicides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and formulation.

| Property | Value | Source |

| Chemical Formula | C₅H₃ClF₂N₂O₂ | [1] |

| Molecular Weight | 196.54 g/mol | [1] |

| CAS Number | 1310350-99-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 202.6 °C | [2] |

| Boiling Point (Predicted) | 297.4 ± 40.0 °C | [3] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 2.40 ± 0.25 | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Laboratory-Scale Synthesis: Hydrolysis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate.[3]

This protocol outlines a typical laboratory procedure for the preparation of the title compound.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (540 mg, 2.6 mmol) in tetrahydrofuran (18 mL).

-

Hydrolysis: Slowly add a 1:1 mixture of aqueous lithium hydroxide (135 mg, 5.6 mmol) and methanol (12 mL) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 1 hour, monitoring the progress by thin-layer chromatography.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.

-

Aqueous Work-up: Dissolve the residue in water (10 mL) and acidify to a pH of approximately 2 with 2 M hydrochloric acid.

-

Extraction: Extract the aqueous solution with ethyl acetate.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification: Grind the white solid crude product with pentane (10 mL), collect the solid by filtration, wash with pentane, and dry under reduced pressure to obtain this compound (477 mg, 95% yield).[3]

Causality of Experimental Choices:

-

Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid. The use of a mixed aqueous-methanolic solvent system ensures the solubility of both the organic substrate and the inorganic base.

-

Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is less soluble in the acidic aqueous solution.

-

Extraction Solvent: Ethyl acetate is a suitable solvent for extracting the carboxylic acid from the aqueous phase due to its polarity and ease of removal.

-

Purification: The final pentane wash is effective in removing non-polar impurities, resulting in a high-purity product.

Caption: Workflow for the laboratory synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. While specific spectra for this exact compound are not widely published in publicly accessible, peer-reviewed literature, data from closely related pyrazole carboxylic acids can provide valuable insights into the expected spectral features.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms. The pyrazole ring proton will appear as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. For a similar compound, 4-chloro-1H-pyrazole-3-carboxylic acid, the pyrazole proton appears at 7.94 ppm and the carboxylic acid protons as a broad singlet at 13.63 ppm in DMSO-d₆.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the carboxylic acid carbonyl, and the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 195.0.[3]

Application in the Synthesis of SDHI Fungicides

The primary industrial application of this compound is as a key building block for the synthesis of several succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6] These fungicides act by inhibiting complex II of the mitochondrial respiratory chain in fungi, thereby disrupting their energy production.[7][8]

Prominent Fungicides Derived from this Intermediate:

-

Bixafen: A broad-spectrum fungicide used in cereals, corn, and soybeans to control diseases such as rusts and leaf spots.[5]

-

Fluxapyroxad: A systemic fungicide with broad-spectrum activity against a wide range of fungal pathogens in various crops.[5]

-

Isopyrazam: A fungicide used for the control of diseases in cereals and other crops.[5]

-

Sedaxane: A seed treatment fungicide that protects against a range of seed- and soil-borne diseases.[5]

The synthesis of these fungicides typically involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a specific aniline derivative.

Caption: Key SDHI fungicides derived from the title carboxylic acid.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]

Recommended Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important molecule in modern agrochemistry. Its unique structure allows for the synthesis of highly effective SDHI fungicides that play a crucial role in protecting crops from fungal diseases. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals working in the fields of crop protection and drug development.

References

- Zhao, H., et al. (2016). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1081-1082.

- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409.

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

- Google Patents. Pyrazole carboxanilide fungicides and use.

-

ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

-

NIH. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. [Link]

-

Wiley Analytical Science. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

UGD Publishing System. 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. [Link]

-

YouTube. Bixafen: A Versatile SDHI Fungicide for Comprehensive Crop Protection. [Link]

Sources

- 1. 1310350-99-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 1310350-99-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1310350-99-2), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific molecule. By synthesizing data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for unambiguous structural elucidation and purity assessment, critical for regulatory approval and process optimization in drug development and materials science.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. The pyrazole core is a prevalent scaffold in a multitude of biologically active molecules. The strategic placement of a chlorine atom, a difluoromethyl group, and a carboxylic acid moiety provides multiple points for synthetic elaboration, making it a valuable building block for the discovery of novel fungicides and other therapeutic agents. The difluoromethyl group, in particular, is often introduced to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.

Given its importance, the unequivocal structural confirmation and purity analysis of this intermediate are paramount. Spectroscopic techniques are the cornerstone of this analytical workflow, providing detailed insights into the molecular architecture and electronic environment of the compound. This guide is designed to be a practical resource for scientists, offering not just data, but the rationale behind the spectroscopic characteristics and the experimental approaches to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the difluoromethyl proton, and the carboxylic acid proton.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Broad Singlet | - | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration[1]. |

| Pyrazole C5-H | 7.9 - 8.2 | Singlet | - | The proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. For comparison, the C5-H of 4-chloro-1H-pyrazole-3-carboxylic acid appears at δ 7.94 in DMSO-d₆[2]. |

| Difluoromethyl (-CHF₂) | 6.8 - 7.5 | Triplet | ~55-60 Hz (²JHF) | The proton of the difluoromethyl group is coupled to two equivalent fluorine atoms, resulting in a triplet. The large two-bond H-F coupling constant is characteristic of geminal difluoro compounds[3]. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider include:

-

Spectral width: ~16 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 160 - 170 | Singlet | - | The carbonyl carbon of a carboxylic acid is significantly deshielded[1]. |

| Pyrazole C3 | 145 - 155 | Singlet | - | The carbon bearing the carboxylic acid group is expected to be downfield. |

| Pyrazole C5 | 135 - 145 | Singlet | - | The carbon with the proton attached will be influenced by the adjacent nitrogen and chlorine atoms. |

| Pyrazole C4 | 110 - 120 | Singlet | - | The carbon atom bonded to the chlorine atom will be deshielded. |

| Difluoromethyl (-CHF₂) | 110 - 120 | Triplet | ~240-250 Hz (¹JCF) | The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The one-bond C-F coupling is typically large[4]. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

-

Data Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing moiety.

Expected ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | Difluoromethyl (-CHF₂) | -90 to -130 | Doublet | ~55-60 Hz (²JHF) | The two fluorine atoms are chemically equivalent and will couple to the geminal proton, resulting in a doublet. The chemical shift is characteristic of a difluoromethyl group attached to a nitrogen atom[5]. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrumentation: A spectrometer equipped with a fluorine probe is required.

-

Data Acquisition: A simple one-pulse experiment is sufficient. It is common to run both proton-coupled and decoupled spectra to aid in assignment.

-

Data Processing: The spectrum is referenced to an external standard, commonly CFCl₃ (δ 0 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion: The nominal molecular weight of C₅H₃ClF₂N₂O₂ is 196.0 g/mol . In electrospray ionization (ESI) negative mode, the most likely observed ion would be the deprotonated molecule [M-H]⁻ at m/z 195.0, as has been reported[2]. In positive mode, the protonated molecule [M+H]⁺ at m/z 197.0 would be expected.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: The fragmentation of pyrazole derivatives is often initiated by the cleavage of the N-N bond[6]. For this molecule, common fragmentation pathways could involve the loss of CO₂, H₂O, or the difluoromethyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is commonly used.

-

Data Acquisition: The sample is infused into the ion source. Data can be acquired in both positive and negative ion modes to maximize information.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Proposed Fragmentation Pathway:

Caption: A plausible fragmentation pathway in negative ion mode ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid groups[7][8]. |

| C-H stretch (Pyrazole Ring) | 3100 - 3150 | Weak to Medium | Characteristic of C-H bonds in aromatic/heterocyclic rings. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | The position of the carbonyl stretch is a hallmark of carboxylic acids[7]. |

| C=N and C=C stretch (Pyrazole Ring) | 1450 - 1600 | Medium | These absorptions are characteristic of the pyrazole ring system. |

| C-F stretch (Difluoromethyl) | 1000 - 1200 | Strong | C-F stretching vibrations typically give rise to strong absorptions in this region. |

| C-Cl stretch | 700 - 800 | Medium to Strong | The C-Cl stretch is expected in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid powder is placed directly on the attenuated total reflectance (ATR) crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While this guide provides a detailed predictive framework based on established principles and data from analogous compounds, it is crucial for researchers to acquire and interpret the actual spectra of their synthesized material. The protocols and interpretive guidance herein offer a robust starting point for achieving unambiguous structural confirmation, which is a critical step in the journey from chemical synthesis to innovative applications in medicine and agriculture.

References

-

PubChem. this compound methoxy-methyl-amide. [Link]

- Du, D. et al. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 2020.

- Synthesis of Pyrazole Compounds by Using Sonication Method.Journal of Physics: Conference Series, 2021.

- Saad, E. F. et al. Mass spectrometric study of some pyrazoline derivatives.

- Salem, M. A. I. et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Jimeno, M. L. et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 2002.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Bruker. Basic NMR Experiments. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- Fustero, S. et al.

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

- Foces-Foces, C. et al. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 2001.

-

AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ACS Publications. NMR Guidelines for ACS Journals. [Link]

- van der Plas, H. C. et al. Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1969.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Inform

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

- Mykhailiuk, P. K. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 2017.

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). [Link]

-

PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone for the design of novel therapeutic agents and crop protection chemicals. Within this class, fluorinated pyrazole carboxylic acids have emerged as particularly valuable building blocks. The incorporation of fluorine atoms, especially the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability of the final molecule.

This technical guide provides a comprehensive overview of this compound, a specialized synthon with significant potential in the development of next-generation bioactive molecules. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways with mechanistic insights, discuss its primary applications as a key intermediate, and outline robust analytical protocols for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is foundational to its application in synthesis and biological screening. These properties govern solubility, reactivity, and analytical behavior.

Molecular Structure and Identifiers